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Compound of Interest

Compound Name: Phimm

Cat. No.: B11966548

This guide provides a detailed comparison of the efficacy of the novel PIM1 kinase inhibitor,
Phimm, against the well-characterized Competitor Compound A, SGI-1776. The data
presented herein is intended for researchers, scientists, and drug development professionals to
facilitate an objective evaluation of Phimm's potential as a therapeutic agent.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of Phimm compared to SGI-
1776.

Table 1: In Vitro Kinase Inhibition

Compound Target IC50 (nM)
Phimm PIM1 5

PIM2 80

PIM3 150

SGI-1776 PIM1 7

PIM2 363

PIM3 91
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Table 2: Cell Viability in Acute Myeloid Leukemia (AML) Cell Line (MOLM-14)

Compound Assay IC50 (nM)
Phimm CellTiter-Glo® 50
SGI-1776 CellTiter-Glo® 280

Table 3: In Vivo Efficacy in AML Xenograft Model

Tumor Growth Inhibition
Compound Dosage

(%)
Phimm 50 mg/kg, oral, daily 85
SGI-1776 100 mg/kg, oral, daily 60

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Phimm and SGI-1776 against PIM kinases was determined using a
radiometric filter binding assay.

Reaction Mixture Preparation: A reaction mixture containing 10 uM ATP, [y-33P]ATP, the
respective PIM kinase enzyme, and a peptide substrate was prepared in a kinase buffer.

e Compound Incubation: The compounds were serially diluted and incubated with the reaction
mixture for 60 minutes at room temperature.

e Reaction Termination and Filtration: The reaction was terminated by the addition of
phosphoric acid. The mixture was then transferred to a filter plate, and the peptide substrate
was allowed to bind to the filter membrane.

» Signal Detection: The filter plate was washed to remove unbound ATP, and the amount of
incorporated radiolabel was quantified using a scintillation counter.
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o |C50 Determination: The concentration of the compound that resulted in 50% inhibition of
kinase activity (IC50) was determined by plotting the percentage of inhibition against the
compound concentration.

Cell Viability Assay

The effect of Phimm and SGI-1776 on the viability of the MOLM-14 AML cell line was assessed
using the CellTiter-Glo® Luminescent Cell Viability Assay.

o Cell Seeding: MOLM-14 cells were seeded in 96-well plates at a density of 1 x 1074 cells per
well and incubated for 24 hours.

o Compound Treatment: The cells were treated with increasing concentrations of Phimm or
SGI-1776 for 72 hours.

e Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent was
added to each well, and the plate was incubated for 10 minutes at room temperature to
induce cell lysis. The luminescent signal, which is proportional to the amount of ATP and thus
the number of viable cells, was measured using a luminometer.

e IC50 Calculation: The IC50 values were calculated by performing a nonlinear regression
analysis of the dose-response curves.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of Phimm and SGI-1776 was evaluated in a MOLM-14
xenograft mouse model.

e Tumor Implantation: Female immunodeficient mice were subcutaneously inoculated with 5 x
1076 MOLM-14 cells.

e Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and
mice were then randomized into vehicle control, Phimm-treated, and SGI-1776-treated
groups.

o Compound Administration: Phimm (50 mg/kg) and SGI-1776 (100 mg/kg) were administered
orally once daily.
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e Tumor Volume Measurement: Tumor volume was measured twice weekly using calipers.

» Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was
calculated for each treatment group relative to the vehicle control group.

Visualizations

The following diagrams illustrate the PIM1 signaling pathway and the experimental workflow for

the in vivo efficacy study.
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Caption: PIM1 Kinase Signaling Pathway
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Caption: In Vivo Efficacy Experimental Workflow

» To cite this document: BenchChem. [Comparative Efficacy Analysis of Phimm versus SGI-
1776 for PIM1 Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b11966548#comparing-phimme-efficacy-to-competitor-
compound-a]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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